molecular formula C11H19N3O2 B2393120 Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate CAS No. 1780531-64-7

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B2393120
M. Wt: 225.292
InChI Key: PNNOVYVBGQVAIS-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19N3O2 . It has a molecular weight of 225.29 . It is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 225.29 . The compound is typically stored at 4°C .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from tert-butyl compounds, are versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, showcasing the tert-butyl compound's importance in asymmetric synthesis processes (Ellman, Owens, & Tang, 2002).

Characterization and Synthesis

The synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the compound's role in creating structurally complex and novel molecules. This work highlights its application in the development of Schiff base compounds, providing insights into their molecular and crystal structures through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

NMR and Fluorescence Sensing

O-tert-Butyltyrosine, an unnatural amino acid derivable from tert-butyl compounds, showcases an outstanding NMR tag for high-molecular-weight systems and the measurement of submicromolar ligand binding affinities. This application underlines the tert-butyl compound's utility in protein research, where it enables the detection and assignment of resonances in large molecular systems and the quantitative measurement of dissociation constants, facilitating studies on protein structure and interactions (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNOVYVBGQVAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate

CAS RN

1780531-64-7
Record name tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate
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